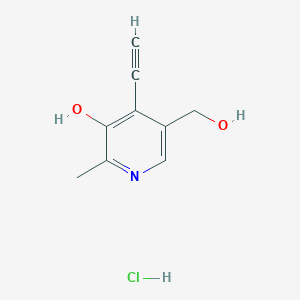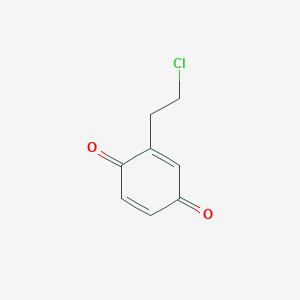
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a conjugated diene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexa-2,5-diene-1,4-dione. One common method is to react cyclohexa-2,5-diene-1,4-dione with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can lead to oxidative stress and cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair.
類似化合物との比較
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-1,4-benzoquinone: Similar in structure but with two chlorine atoms instead of one.
2-Phenyl-1,4-benzoquinone: Contains a phenyl group instead of a chloroethyl group.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Contains a hexyl group and a hydroxyl group, showing enhanced bioactivity.
特性
CAS番号 |
63370-81-0 |
|---|---|
分子式 |
C8H7ClO2 |
分子量 |
170.59 g/mol |
IUPAC名 |
2-(2-chloroethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
InChIキー |
CSNRUVHAZRMVKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=CC1=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
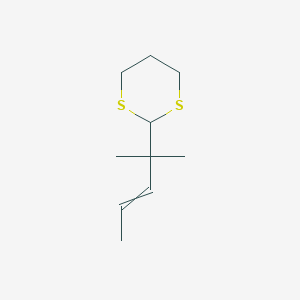
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
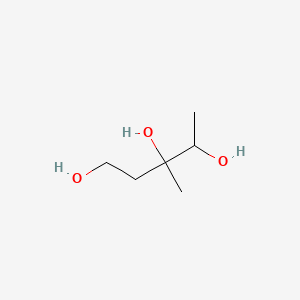
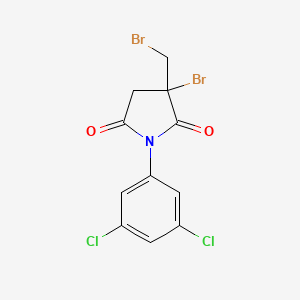
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
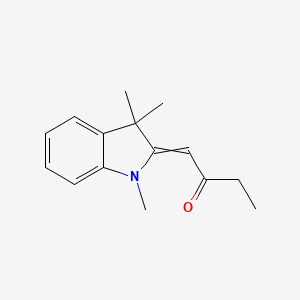
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
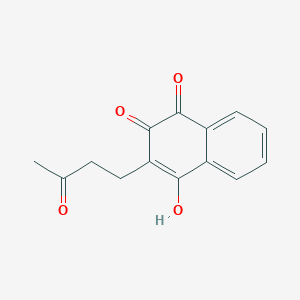
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
